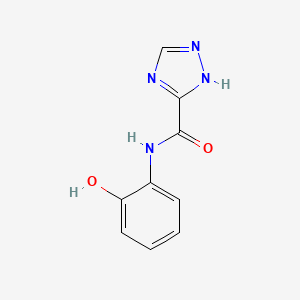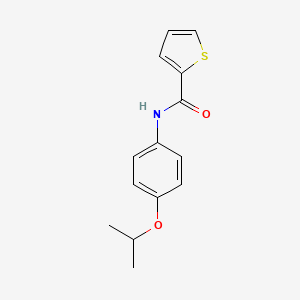![molecular formula C18H21ClN2O B5687017 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5687017.png)
1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine, also known as CPP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. CPP belongs to the class of piperidine compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the transmission of signals between neurons in the brain. In
Wirkmechanismus
1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine acts as a competitive antagonist of the NMDA receptor, binding to the receptor at the same site as the neurotransmitter glutamate. By blocking the binding of glutamate, this compound prevents the activation of the NMDA receptor and the subsequent influx of calcium ions into the neuron. This inhibition of the NMDA receptor has been shown to affect a wide range of physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of the NMDA receptor. By blocking the influx of calcium ions into the neuron, this compound can affect the release of neurotransmitters, the activation of intracellular signaling pathways, and the regulation of gene expression. These effects have been studied in various cell types, including neurons, glial cells, and immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine in lab experiments is its specificity for the NMDA receptor. As a competitive antagonist, this compound binds selectively to the NMDA receptor and does not affect other types of glutamate receptors. This specificity allows researchers to investigate the role of the NMDA receptor in various physiological processes without the confounding effects of other glutamate receptors.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that this compound has a relatively short half-life in vivo, which can make it difficult to maintain a consistent concentration over time. Additionally, this compound can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine and its applications in research. One area of interest is the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that NMDA receptor antagonists may have therapeutic potential.
Another area of interest is the development of more selective NMDA receptor antagonists, which could have fewer off-target effects and a longer half-life in vivo. These compounds could be used to investigate the role of the NMDA receptor in more specific physiological processes and may have therapeutic potential for a wider range of diseases.
Conclusion
In conclusion, this compound (this compound) is a potent antagonist of the NMDA receptor that has been extensively studied for its potential applications in research. This compound has been used to investigate the role of the NMDA receptor in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. While there are advantages and limitations to the use of this compound in lab experiments, there are also many future directions for the study of this compound and its applications in research.
Synthesemethoden
The synthesis of 1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine involves a multi-step process that begins with the condensation of 4-chloro-1-methyl-1H-pyrrole-2-carbaldehyde and 3-methyl-1-phenylpiperidine-4-carbaldehyde in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure this compound. The purity of this compound is crucial for its use in scientific research, as impurities can affect the results of experiments.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has been extensively studied for its potential applications in research, particularly in the field of neuroscience. As an NMDA receptor antagonist, this compound has been used to investigate the role of the NMDA receptor in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. This compound has also been used to study the effects of NMDA receptor antagonists on behavior and cognition in animal models.
Eigenschaften
IUPAC Name |
(4-chloro-1-methylpyrrol-2-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-18(14-7-4-3-5-8-14)9-6-10-21(13-18)17(22)16-11-15(19)12-20(16)2/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMYAZYHCREVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC(=CN2C)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5686941.png)
![2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)
![[(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B5686950.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5686954.png)


![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B5686973.png)
![N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5686982.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686987.png)

![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
![5-fluoro-N~2~-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5687003.png)
![methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate](/img/structure/B5687005.png)
